molecular formula C18H19NO3 B3308642 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one CAS No. 93886-30-7

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one

Cat. No.: B3308642
CAS No.: 93886-30-7
M. Wt: 297.3 g/mol
InChI Key: KCRJKAIGRRWUMS-UHFFFAOYSA-N
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Description

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is characterized by a morpholinone ring substituted with a phenyl and o-tolyloxy group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one typically involves the reaction of morpholin-3-one with phenyl and o-tolyloxy reagents under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(2-methylphenoxy)-phenylmethyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)22-18(14-8-3-2-4-9-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJKAIGRRWUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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